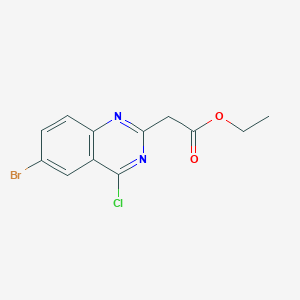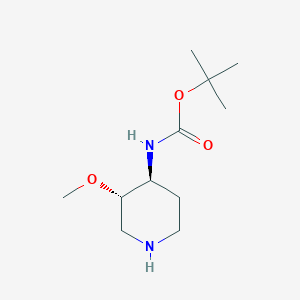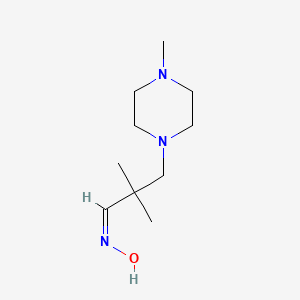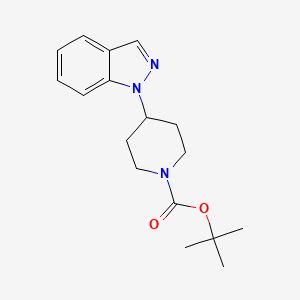![molecular formula C8H18BrN2+ B15073040 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 5450-74-8](/img/structure/B15073040.png)
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound with the molecular formula C8H18BrN2. It is known for its unique bicyclic structure, which consists of two nitrogen atoms and a bromide ion. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
DABCO+2CH3Br→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions using DABCO and methyl bromide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound back to its tertiary amine form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride, 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide, and 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;hydroxide.
Oxidation: N-oxides of the compound.
Reduction: Tertiary amine derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological membranes, proteins, and other macromolecules. This interaction can lead to changes in membrane permeability, enzyme activity, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike its quaternary ammonium derivative, DABCO is a tertiary amine and acts as a strong nucleophile and base.
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride: Similar in structure but with a chloride ion instead of bromide, affecting its solubility and reactivity.
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide: The iodide derivative has different reactivity and solubility properties compared to the bromide form.
The uniqueness of this compound lies in its specific interactions with biological membranes and its effectiveness as a phase-transfer catalyst.
Propriétés
Numéro CAS |
5450-74-8 |
|---|---|
Formule moléculaire |
C8H18BrN2+ |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C8H18N2.BrH/c1-9-3-6-10(2,7-4-9)8-5-9;/h3-8H2,1-2H3;1H/q+2;/p-1 |
Clé InChI |
RTGJCUWPRWRXFG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]12CC[N+](CC1)(CC2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)

![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)


![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
